N-(4-Hydroxy-3-nitrophenyl)acetamide
Description
Contextual Significance in Modern Chemical and Biochemical Sciences
The primary significance of N-(4-Hydroxy-3-nitrophenyl)acetamide in biochemical sciences lies in its role as a nitrated metabolite of N-(4-hydroxyphenyl)acetamide, a widely known compound commonly referred to as paracetamol or acetaminophen (B1664979). nih.govresearchgate.net Research has identified this compound as one of the major products formed during the oxidative biotransformation of acetaminophen, particularly in processes not mediated by cytochrome P450 enzymes. nih.gov
This transformation is often linked to the reaction of acetaminophen with peroxynitrite, a potent oxidizing and nitrating agent formed in biological systems. nih.gov The formation of this 3-nitro isomer is a key area of investigation in studies aimed at understanding the pharmacology and toxicology of acetaminophen. nih.govresearchgate.net The generation of such metabolites is crucial for comprehending the broader biological pathways and effects of the parent compound.
In chemical sciences, the compound is significant for studies in structural chemistry and crystallography. Detailed analysis of its single-crystal structure has provided insights into its molecular geometry and intermolecular interactions. nih.govresearchgate.net Researchers have noted that this compound is significantly less planar than its isomer, N-(4-hydroxy-2-nitrophenyl)acetamide. nih.govresearchgate.net Studies of its crystal structure reveal specific hydrogen-bonding patterns, where the N-H group forms an intermolecular hydrogen bond to the acetamido oxygen atom. nih.gov This contrasts with the 2-nitro isomer, where the N-H group forms an intramolecular hydrogen bond to a nitro oxygen atom. nih.govresearchgate.net Such structural distinctions are fundamental to understanding the physicochemical properties and potential interactions of these molecules.
Historical Trajectory and Evolution of Research on Nitrated Phenylacetamides
The study of nitrated phenylacetamides is rooted in the broader history of organic chemistry and the development of nitration reactions. The parent molecule, N-(4-hydroxyphenyl)acetamide (paracetamol), was first synthesized by Harmon Northrop Morse in 1878. openaccessjournals.comopenaccessjournals.com However, the specific exploration of its nitrated derivatives came much later, driven by advancements in analytical techniques and a deeper interest in drug metabolism and toxicology.
The historical development of related organic nitrates for scientific and medicinal use began in the mid-19th century. Glyceryl trinitrate was synthesized in 1847, and its physiological effects were reported in the following decades. nih.gov This laid the groundwork for the synthesis and investigation of a wide array of nitrated organic compounds.
Research into the nitration of acetanilides, the chemical class to which phenylacetamides belong, became a standard part of organic synthesis studies. The nitration of N-phenylacetamide, for instance, is a well-established reaction that yields ortho and para isomers, demonstrating the directing effects of the acetamido group. jcbsc.org The systematic investigation of phenylacetamide derivatives for various potential applications has been a continuous effort in medicinal chemistry, with studies exploring their utility in different therapeutic areas. nih.gov The specific focus on this compound emerged from the field of drug metabolism, as researchers sought to identify and characterize the byproducts of common drugs like acetaminophen to better understand their biological fate. nih.govresearchgate.net
Compound Data
Below are the chemical identifiers and properties for the primary compound discussed in this article.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 51288-37-0 sielc.compharmaffiliates.com |
| Molecular Formula | C8H8N2O4 pharmaffiliates.comchemsrc.com |
| Molecular Weight | 196.16 g/mol pharmaffiliates.comchemsrc.com |
| Synonyms | 4-Acetamido-2-nitrophenol, 2-Nitro-4-acetamidophenol pharmaffiliates.comchemsrc.com |
Structure
3D Structure
Properties
CAS No. |
51288-37-0 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
N-(4-hydroxy-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-6-2-3-8(12)7(4-6)10(13)14/h2-4,12H,1H3,(H,9,11) |
InChI Key |
XZYRROIQJHLVRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of N 4 Hydroxy 3 Nitrophenyl Acetamide
Direct Synthetic Approaches
The chemical synthesis of N-(4-Hydroxy-3-nitrophenyl)acetamide can be accomplished through several direct approaches, primarily involving the introduction of a nitro group onto the aromatic ring of a pre-existing acetamide (B32628) or the acetylation of a nitrated arylamine precursor. These methods offer control over the final product's structure and yield.
Acetylation Strategies for Arylamine Precursors
One of the most straightforward methods for the synthesis of this compound involves the acetylation of 4-amino-2-nitrophenol. In this approach, the amino group of the precursor is acylated using an acetylating agent, most commonly acetic anhydride. The reaction is typically carried out in a suitable solvent, and the greater nucleophilicity of the amino group compared to the phenolic hydroxyl group ensures selective N-acetylation. This method is advantageous due to the commercial availability of the starting material and the generally high yields of the desired product.
The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an acetate ion results in the formation of the stable amide product, this compound.
Regioselective Nitration Protocols
An alternative synthetic route involves the direct nitration of N-(4-hydroxyphenyl)acetamide (paracetamol). This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve regioselectivity, favoring the introduction of the nitro group at the 3-position of the phenyl ring. The hydroxyl and acetamido groups are both ortho-, para-directing activators. However, the hydroxyl group is a stronger activator, and steric hindrance from the acetamido group can influence the position of nitration.
Typical nitrating agents, such as a mixture of nitric acid and sulfuric acid, are employed. The reaction is generally conducted at low temperatures to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts, including the 2-nitro isomer and dinitrated products. The choice of solvent and the concentration of the nitrating agent are critical parameters in maximizing the yield of the desired 3-nitro isomer.
Electrochemical Synthesis for Nitroacetaminophen Derivatives
A greener and more regioselective approach to the synthesis of this compound and other nitroacetaminophen derivatives has been developed using electrochemical methods. This technique involves the electrochemical oxidation of paracetamol in the presence of a nitrite ion, which acts as a nucleophile. wustl.edunih.gov
The electrochemical process offers several advantages over traditional nitration methods, including milder reaction conditions, high atom economy, and the avoidance of strong acids and heavy metal catalysts. The regioselectivity of the reaction is high, leading to the preferential formation of the 3-nitro derivative. The electrochemical synthesis can be performed using either controlled-potential or constant-current electrolysis, with both methods yielding the desired product in good yields. wustl.edu
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Precursor | Reagents | Key Advantages | Key Considerations |
| Acetylation | 4-Amino-2-nitrophenol | Acetic anhydride | High yield, readily available precursor | |
| Nitration | N-(4-Hydroxyphenyl)acetamide | Nitric acid, Sulfuric acid | Direct conversion of paracetamol | Requires careful control for regioselectivity |
| Electrochemical Synthesis | N-(4-Hydroxyphenyl)acetamide | Nitrite ion | Green chemistry, high regioselectivity, mild conditions | Requires specialized equipment |
Biotransformational and Mechanistic Formation Pathways
Beyond deliberate chemical synthesis, this compound can be formed in biological systems through the metabolic transformation of paracetamol, particularly under conditions of oxidative and nitrative stress.
Oxidative Biotransformation from N-(4-Hydroxyphenyl)acetamide (Paracetamol)
This compound has been identified as a significant product of the oxidative biotransformation of paracetamol. This transformation is not mediated by the typical cytochrome P450 enzyme system but rather by reactive nitrogen species, most notably peroxynitrite. wustl.edunih.gov The formation of this nitrated metabolite is indicative of conditions of high oxidative and nitrative stress within the body.
Peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent, is formed from the rapid, diffusion-controlled reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻). nih.gov Under physiological conditions, peroxynitrite can react with carbon dioxide (CO₂) to form a highly reactive intermediate, nitrosoperoxycarbonate (ONOOCO₂⁻). This intermediate readily decomposes to generate nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻). nih.govacs.org
Both nitrogen dioxide and the carbonate radical are potent one-electron oxidants. The proposed mechanism for the formation of this compound involves the initial oxidation of paracetamol by either the hydroxyl radical (formed from the decomposition of peroxynitrous acid) or the carbonate radical to generate a phenoxy radical intermediate. This intermediate then reacts with nitrogen dioxide in a radical-radical combination reaction. Subsequent tautomerization of the resulting intermediate leads to the formation of the stable 3-nitro-acetaminophen product. nih.govacs.org The reaction is highly regioselective for the 3-position.
The presence of carbon dioxide is crucial as it significantly enhances the nitrating ability of peroxynitrite. This biotransformational pathway highlights a mechanism by which inflammation and oxidative stress can lead to the modification of drugs and other xenobiotics within the body.
Table 2: Key Species in the Biotransformation of Paracetamol to this compound
| Species | Formula | Role |
| Paracetamol | C₈H₉NO₂ | Precursor molecule |
| Peroxynitrite | ONOO⁻ | Primary oxidizing and nitrating agent |
| Carbon Dioxide | CO₂ | Reacts with peroxynitrite to form a reactive intermediate |
| Nitrosoperoxycarbonate | ONOOCO₂⁻ | Unstable intermediate that decomposes to form radical species |
| Nitrogen Dioxide | •NO₂ | Radical species that nitrates the paracetamol phenoxy radical |
| Carbonate Radical | CO₃•⁻ | Radical species that can initiate the oxidation of paracetamol |
| This compound | C₈H₈N₂O₄ | Final nitrated product |
Microbial Degradation and Nitration Pathways
Formation from Benzoxazolinones and Related Phenols by Microorganisms
This compound is a known microbial transformation product derived from the degradation of benzoxazinoids, a class of chemical defense compounds found in various plants, including species of Gramineae and Acanthaceae. nih.gov Benzoxazinoids such as 2-hydroxy-1,4-benzoxazin-3-one (HBOA) can be processed by certain microorganisms, particularly endophytic fungi. nih.gov
Several fungal endophytes isolated from the plant Aphelandra tetragona have been shown to transform HBOA into this compound. nih.gov The metabolic pathway involves the degradation of the benzoxazinoid structure to key intermediates. One such crucial intermediate is o-aminophenol, which is subsequently converted to N-(2-hydroxyphenyl)acetamide (2-acetamidophenol). nih.govnih.gov This acetamide is then nitrated by the microorganisms to yield N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide. nih.govnih.gov
Similarly, soil bacteria such as Aminobacter aminovorans and Paenibacillus polymyxa can produce N-(2-hydroxy-3-nitrophenyl)acetamide when incubated with 2-acetamido-phenol, a degradation product of benzoxazolin-2(3H)-one (BOA). nih.gov The formation of these nitrated compounds represents an alternative pathway to the more common dimerization of aminophenol into toxic phenoxazinones. nih.gov
The table below summarizes the microorganisms and their precursors involved in the formation of nitrated acetamidophenols.
| Microorganism | Precursor(s) | Nitrated Product(s) Formed |
| Plectosporium tabacinum | 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | N-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide |
| Gliocladium cibotii | 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | N-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide |
| Chaetosphaeria sp. | 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | N-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide |
| Aminobacter aminovorans | 2-acetamido-phenol | N-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide |
| Paenibacillus polymyxa | 2-acetamido-phenol | N-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide |
Enzymatic and Non-Enzymatic Mechanisms in Biological Systems
The formation of this compound and related compounds in biological systems involves both enzymatic and non-enzymatic processes.
Non-Enzymatic Mechanisms: As discussed previously, non-enzymatic formation can occur through the action of nitric oxide-derived oxidants (NOS), such as peroxynitrite, on precursors like N-(4-hydroxyphenyl)acetamide. researchgate.net These reactions are driven by the high reactivity of free radicals like •NO2 and CO3•–, which can nitrate aromatic rings under physiologically relevant conditions without direct enzymatic catalysis. nih.govresearchgate.net Another non-enzymatic reaction observed in these pathways is the spontaneous dimerization of the 2-aminophenol intermediate, which occurs in the presence of oxygen to form 2-amino-3H-phenoxazin-3-one. researchgate.net
Enzymatic Mechanisms: Microbial systems utilize enzymes to mediate the degradation of complex molecules and catalyze specific reactions. The breakdown of benzoxazolinones by Fusarium species, for instance, involves lactamase activity to cleave the heterocyclic ring, leading to the formation of aminophenol. nih.gov While the subsequent dimerization of aminophenol can be spontaneous, it is also known to be catalyzed by microbial phenoxazinone synthase enzymes. nih.govresearchgate.net
The final nitration step that produces this compound also appears to be under microbial control. The formation of nitrated products by bacteria like A. aminovorans and P. polymyxa is dependent on culture conditions. For example, these nitro compounds were not identified when cultures were strongly shuttled during incubation, suggesting that low-oxygen conditions may favor the enzymatic or chemical processes leading to nitration. mdpi.com This indicates that specific microbial metabolic states or enzyme systems are responsible for the nitration of the acetamidophenol precursor.
Structural Characterization and Crystallographic Analysis of N 4 Hydroxy 3 Nitrophenyl Acetamide
Single-Crystal X-ray Diffraction Studies
Table 1: Crystal Data and Structure Refinement for N-(4-Hydroxy-3-nitrophenyl)acetamide
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₈N₂O₄ |
| Formula weight | 196.16 |
| Crystal system | Orthorhombic |
| Space group | P 2₁ 2₁ 2₁ |
| a (Å) | 4.8880 |
| b (Å) | 9.800 |
| c (Å) | 18.388 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Z | 4 |
(Data sourced from PubChem CID 3322389) researchgate.net
Elucidation of Molecular Conformation and Planarity
Crystallographic studies reveal that the molecule of this compound is not perfectly flat. nih.gov The degree of planarity is a critical feature, influencing both crystal packing and the electronic properties of the molecule. In the solid state, the functional groups attached to the central phenyl ring are twisted out of the ring's plane to varying degrees.
Specifically, the acetamido group is twisted out of the plane of the phenyl group by 9.0 (2)°. nih.gov The nitro group exhibits a similar, though slightly larger, deviation, being twisted out of the phenyl plane by 11.8 (2)°. nih.gov This lack of planarity is significant when compared to its isomer, N-(4-hydroxy-2-nitrophenyl)acetamide, which is reported to be more planar. nih.gov These specific dihedral angles are a result of minimizing steric hindrance between the adjacent substituents on the aromatic ring while optimizing intermolecular interactions within the crystal lattice.
Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks
The hydrogen bonding network is a dominant force in the crystal structure of this compound, dictating how individual molecules recognize and arrange themselves in the solid state. The analysis reveals a complex pattern of both intramolecular (within a single molecule) and intermolecular (between adjacent molecules) hydrogen bonds.
A key feature is a bifurcated hydrogen bond involving the hydroxyl group (-OH). nih.gov This group participates in an intramolecular hydrogen bond with an oxygen atom of the adjacent nitro group. nih.gov Simultaneously, it forms a longer intermolecular hydrogen bond with a nitro oxygen atom of a neighboring molecule. nih.gov
Furthermore, the acetamido group plays a crucial role in linking molecules together. The amine hydrogen (N—H) of the acetamido group acts as a hydrogen bond donor, forming a strong intermolecular hydrogen bond with the carbonyl oxygen atom (C=O) of the acetamido group on an adjacent molecule. nih.gov This intricate network of hydrogen bonds is fundamental to the stability of the crystal structure. The geometric details of these interactions are provided in Table 2.
Table 2: Hydrogen Bond Geometry for this compound
| Donor–H···Acceptor | D···A (Å) | D–H···A (°) | Type |
|---|---|---|---|
| O—H···O (nitro) | 2.6093 (17) | - | Intramolecular |
| O—H···O (nitro) | 3.1421 (17) | - | Intermolecular |
| N—H···O (acetamido) | 2.9079 (17) | 176.6 (19) | Intermolecular |
(Data sourced from Hines III et al., 2022) nih.gov
Investigation of Crystal Packing and Supramolecular Architecture
The combination of molecular conformation and the extensive hydrogen bonding network results in a well-defined three-dimensional supramolecular architecture. The strong intermolecular N—H···O=C hydrogen bonds link molecules head-to-tail, forming chains. nih.gov These chains are further interconnected by the intermolecular O—H···O(nitro) interactions.
The non-planar nature of the molecule, with its twisted acetamido and nitro groups, influences how these chains and layers pack together. nih.gov The crystal symmetry, defined by the orthorhombic space group P 2₁ 2₁ 2₁, describes the repeating pattern of the four molecules within the unit cell. This packing arrangement maximizes the attractive forces, primarily the hydrogen bonds, leading to a stable crystalline solid.
Advanced Spectroscopic Investigations
While X-ray diffraction provides a static picture of the crystal structure, spectroscopic techniques offer insights into the vibrational properties of the molecule, which are related to the bond strengths and functional groups present.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Analyses
Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com FT-IR measures the absorption of infrared radiation by the sample, while Raman spectroscopy measures the inelastic scattering of laser light. spectroscopyonline.com
A full experimental FT-IR and FT-Raman spectral analysis for this compound was not available in the reviewed literature. However, a theoretical analysis based on its known functional groups allows for the prediction of characteristic vibrational bands. Key expected signals would include:
O-H stretching: A broad band in the FT-IR spectrum, typically in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group involved in hydrogen bonding.
N-H stretching: A sharp to medium band around 3300 cm⁻¹, corresponding to the amine in the acetamido group.
C-H stretching: Signals from the aromatic ring and the methyl group, typically appearing in the 2800-3100 cm⁻¹ range.
C=O stretching: A strong, sharp absorption in the FT-IR spectrum, usually between 1650-1700 cm⁻¹, characteristic of the amide I band.
NO₂ stretching: Two distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group, expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
Experimental verification would be necessary to confirm the precise wavenumbers and intensities of these vibrational modes for this compound.
Surface-Enhanced Raman Scattering (SERS) for Surface Interactions and Orientation
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. mdpi.com The technique can enhance the Raman signal by several orders of magnitude, allowing for the detection of minute quantities of an analyte and providing information about its orientation and interaction with the surface. nsf.gov
No specific experimental SERS studies have been reported for this compound in the surveyed literature. However, the chemical structure of the molecule suggests it would be an excellent candidate for SERS analysis. The nitro group, hydroxyl group, and the acetamido group could all potentially interact with a SERS-active substrate. Such an investigation could reveal:
Adsorption Geometry: By analyzing which vibrational modes are most enhanced, one could infer the molecule's orientation on the metal surface. For instance, a strong enhancement of the nitro group vibrations might suggest that this part of the molecule is closest to the surface.
Charge-Transfer Interactions: SERS can detect charge-transfer mechanisms between the analyte and the substrate, which can provide insights into the electronic interactions at the interface. nih.gov
Given the utility of SERS in studying related compounds like 4-nitrophenol, applying this technique to this compound could yield valuable information about its surface chemistry and interfacial behavior. researchgate.net
Chemical Reactivity and Mechanistic Investigations of N 4 Hydroxy 3 Nitrophenyl Acetamide
Reactions Involving Specific Functional Groups
The reactivity of N-(4-Hydroxy-3-nitrophenyl)acetamide is largely governed by the individual characteristics of its nitro, hydroxyl, and acetamide (B32628) moieties. Each group provides a site for specific chemical modifications.
The most prominent reaction involving the nitro group (-NO₂) is its reduction to an amino group (-NH₂). This transformation is a cornerstone in the synthesis of aromatic amines from nitroaromatic precursors. jsynthchem.com The reduction proceeds through a series of intermediates, typically involving a six-electron transfer. nih.gov
The general pathway is as follows: **Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (B1172632) (-NHOH) → Amine (-NH₂) **
This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. mdpi.com Other chemical reductants are also widely employed. The choice of reagent and conditions can sometimes allow for the isolation of intermediates like the hydroxylamine derivative. mdpi.comresearchgate.net
| Reduction Method | Reagent/Catalyst | Typical Product |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | N-(3-Amino-4-hydroxyphenyl)acetamide |
| Metal/Acid Reduction | Sn/HCl, Fe/HCl, or Zn/CH₃COOH | N-(3-Amino-4-hydroxyphenyl)acetamide |
| Transfer Hydrogenation | Hydrazine, Ammonium formate | N-(3-Amino-4-hydroxyphenyl)acetamide |
| Chemical Reduction | NaBH₄ / Catalyst | N-(3-Amino-4-hydroxyphenyl)acetamide jsynthchem.com |
This table is interactive. Click on the headers to explore different reduction methods.
The phenolic hydroxyl (-OH) and the acetamide (-NHCOCH₃) groups also exhibit characteristic reactivities. Both groups are nucleophilic and can engage in a variety of reactions.
The hydroxyl group, being weakly acidic, can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This facilitates reactions such as:
O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides in the presence of a base to form ethers.
O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.
The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine, 4-amino-2-nitrophenol. This reaction effectively removes the acetyl protecting group from the nitrogen atom.
Furthermore, the oxygen and nitrogen atoms in these groups possess lone pairs of electrons, allowing them to act as ligands and coordinate with metal ions. Studies on the related compound N-(4-hydroxyphenyl)acetamide (paracetamol) have shown that it can form complexes with metal ions like Iron(III), coordinating through the oxygen of the hydroxyl group and the nitrogen of the amide group. openaccessjournals.com
| Functional Group | Reaction Type | Reagents | Product Type |
| Hydroxyl (-OH) | O-Alkylation | Alkyl halide, Base | Ether |
| Hydroxyl (-OH) | O-Acylation | Acyl chloride/anhydride | Ester |
| Acetamide (-NHAc) | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Amine |
| Both | Metal Coordination | Metal Ions (e.g., Fe³⁺) | Metal Complex |
This interactive table summarizes the key reactions of the hydroxyl and acetamide functional groups.
Participation in Complex Organic Transformations
Beyond reactions localized to a single functional group, this compound can participate in more complex transformations where the molecule acts as a whole, influenced by the electronic effects of all its substituents.
The aromatic ring of this compound is subject to electrophilic aromatic substitution . The outcome of such reactions is determined by the directing effects of the existing substituents.
-OH (Hydroxyl): Strongly activating and ortho-, para-directing.
-NHCOCH₃ (Acetamide): Activating and ortho-, para-directing. jcbsc.org
-NO₂ (Nitro): Strongly deactivating and meta-directing.
The powerful activating, ortho-directing influence of the hydroxyl group dominates, directing incoming electrophiles primarily to the C5 position (ortho to the hydroxyl and meta to the nitro group).
The molecule also possesses nucleophilic centers at the oxygen and nitrogen atoms, as discussed previously, allowing it to react with various electrophiles. openaccessjournals.com Oxidation of the parent compound, N-(4-hydroxyphenyl)acetamide, can lead to the formation of N-acetyl-p-benzoquinone imine (NAPQI), a potent electrophile. nih.govnih.gov This suggests that under oxidative conditions, derivatives of this compound could also form reactive electrophilic species.
The compound's structure allows it to readily participate in redox reactions. The primary reductive transformation is the conversion of the nitro group to an amine, which fundamentally alters the electronic properties of the molecule. nih.gov
Conversely, the phenol (B47542) moiety is susceptible to oxidation. The oxidation of N-(4-hydroxyphenyl)acetamide is a key aspect of its metabolism and can lead to the formation of quinone-imine species. nih.gov The presence of the nitro group on this compound modifies the redox potential of the phenol, but the ring remains susceptible to oxidation, potentially influencing the redox state of biological or chemical systems by participating in electron transfer processes.
Utilization as a Versatile Synthetic Intermediate
Due to its functional groups, this compound serves as a valuable and versatile intermediate in multi-step organic syntheses.
The most significant application is its use as a precursor to N-(3-Amino-4-hydroxyphenyl)acetamide . This is achieved via the selective reduction of the nitro group, a reaction that is typically high-yielding and clean. jsynthchem.commdpi.com
N-(3-Amino-4-hydroxyphenyl)acetamide is a bifunctional molecule containing both a nucleophilic amino group and a phenol. This structure is a key building block for the synthesis of:
Pharmaceuticals: The o-aminophenol structural motif is present in many biologically active compounds. The amino group can be further functionalized to create a wide array of derivatives. For example, the related molecule p-aminophenol (derived from paracetamol) is a precursor in the endogenous synthesis of AM404, an active metabolite. dovepress.com This suggests that N-(3-Amino-4-hydroxyphenyl)acetamide could be used to synthesize novel analogues of AM404 and other pharmacologically relevant molecules. figshare.com
Dyes and Pigments: Aromatic diamines and aminophenols are common precursors in the dye industry.
Material Science: Used in the development of polymers and other advanced materials.
The synthesis of N-(4-hydroxyphenyl)acetamide itself often proceeds from the reduction of a nitrated precursor, highlighting the central role of nitroaromatics like this compound as synthetic intermediates. mdpi.com
Biological and Biochemical Research on N 4 Hydroxy 3 Nitrophenyl Acetamide and Its Analogs
Molecular Target Interactions and Mechanistic Elucidation
Research into N-(4-Hydroxy-3-nitrophenyl)acetamide and its related compounds has revealed interactions with various molecular targets, influencing several biochemical pathways.
N-(4-hydroxyphenyl)acetamide, the parent compound of this compound, is known to inhibit cyclooxygenases (COX), which are enzymes responsible for prostaglandin production. Prostaglandins are key mediators of inflammation, pain, and fever. The molecule of N-(4-hydroxyphenyl)acetamide contains an aromatic ring with hydroxyl and amide groups, which are potential sites for interactions.
Analogs of this compound, such as N-(4-hydroxyphenyl)acetamide, have been studied for their interaction with cannabinoid receptors. It is suggested that the hydrolysis product of N-(4-hydroxyphenyl)acetamide, 4-aminophenol, contributes to the indirect activation of CB1 receptors. nih.gov
Metal complexes involving N-(4-hydroxyphenyl)acetamide as a ligand have also been investigated. For instance, the interaction between Fe(III)-ions and N-(4-hydroxyphenyl)acetamide occurs through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group.
The nitration of N-(4-hydroxyphenyl)acetamide to form this compound can occur through non-enzymatic mechanisms mediated by nitric oxide-derived oxidants. nih.gov These reactions are significant as they represent a pathway for the biotransformation of the parent compound under physiologically relevant conditions. nih.gov
In the context of microbial metabolism, N-(2-hydroxy-5-nitrophenyl) acetamide (B32628), an isomer of the subject compound, has been shown to influence the transcriptional activities of certain genes in Arabidopsis thaliana, such as the pathogen-inducible terpene synthase TPS04. nih.gov This suggests that such nitrated compounds can modulate plant defense pathways. nih.gov The bioactivity of this compound is rapidly reduced by glucosylation, a common detoxification pathway in plants. nih.gov
Investigation of Antimicrobial Activities in Derivatives and Related Compounds
The antimicrobial properties of derivatives and analogs of this compound have been a subject of study, revealing potential for both antibacterial and antifungal applications.
Derivatives of N-phenylacetamide and N-(4-methoxyphenyl)acetamide have been synthesized and evaluated for their antibacterial properties. researchgate.net For example, sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative of N-(4-methoxyphenyl)acetamide, exhibited a significant zone of inhibition against Pectobacterium carotovorum. researchgate.net
Another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against Klebsiella pneumoniae. nih.gov Studies on its combination with existing antibacterial drugs showed synergistic effects with meropenem and imipenem, suggesting that this acetamide derivative can enhance the efficacy of these antibiotics. nih.gov
The synthesis of N-substituted acetamide derivatives of 4-hydroxy-2-oxo-2H-chromene has also yielded compounds with notable antibacterial activity against various bacterial strains. pastic.gov.pk
Antibacterial Activity of this compound Analogs
| Compound | Target Bacteria | Observed Effect |
|---|---|---|
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Maximum zone of inhibition of 18 mm at 0.4% concentration. researchgate.net |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Synergistic effect when combined with meropenem and imipenem. nih.gov |
Derivatives of N-phenylacetamide and N-(4-methoxyphenyl)acetamide have also been investigated for their antifungal properties. researchgate.net Sodium acetyl(4-methoxyphenyl)carbamodithioate demonstrated high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%. researchgate.net
The antifungal activity of arylsulfonamide derivatives has been screened against various Candida species. nih.gov While specific analogs of this compound were not the primary focus, this research highlights the potential of related chemical scaffolds in antifungal drug discovery. nih.gov
Antifungal Activity of this compound Analogs
| Compound | Target Fungi | Observed Effect |
|---|---|---|
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Complete inhibition of growth at 0.4% concentration. researchgate.net |
Antioxidant Properties and Free Radical Scavenging Mechanisms
The antioxidant potential of acetamide derivatives stems from their ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. mdpi.com Phenolic compounds, in general, are well-known for their antioxidant and free radical scavenging activities. scienceopen.com
The free-radical products of the peroxynitrite anion (PN) and CO2 reaction are a source of oxidative biotransformation of N-(4-hydroxyphenyl)acetamide, leading to the formation of this compound. nih.govresearchgate.net This indicates the involvement of the parent compound in processes related to oxidative stress.
Studies on various acetamide derivatives have been conducted to evaluate their antioxidant activity. nih.gov The mechanisms often involve the donation of a hydrogen atom to a free radical, thereby neutralizing it. The presence of a hydroxyl group on the phenyl ring is a key structural feature for this activity.
The antioxidant capacity of compounds can be assessed using various assays, such as the Oxygen Radical Antioxidant Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) assays, which measure the ability to quench peroxyl and hydroxyl radicals, respectively. mdpi.com
Immunological Specificity Studies (e.g., Contact Sensitivity and Antibody Response for Related Phenylacetates)
The immune response to this compound and its related hapten, (4-hydroxy-3-nitrophenyl)acetyl (NP), is a well-studied model in immunology. Research demonstrates that the primary antibody response to NP exhibits a characteristic known as heterocliticity, where the antibodies produced bind with a higher affinity to NP analogs, such as (4-hydroxy-5-iodo-3-nitrophenyl)acetyl (NIP), than to the original immunizing hapten, NP. nih.govdaneshyari.comresearchgate.netresearchgate.net This fine specificity is a key feature of the initial immune reaction. daneshyari.comresearchgate.netresearchgate.net
Cutaneous sensitivity (CS) reactions, a form of contact sensitivity, induced by NP-related compounds are shown to be T-cell dependent. nih.gov The specificity of these responses is complex, being controlled by genes located in both the H-2 (the murine Major Histocompatibility Complex) and the Igh (immunoglobulin heavy chain) gene complexes. nih.gov For instance, cross-reactive CS responses were observed in mouse strains with the Igh-1b allotype but not in those with Igh-1c or Igh-1j allotypes. nih.gov
Over the course of an immune response, a process called affinity maturation occurs, where antibodies with higher affinity for the antigen are selected. Interestingly, as anti-NP antibodies mature, their specificity changes. daneshyari.comresearchgate.net The heteroclitic nature of the response diminishes, and the antibodies become more specific for the original immunizing antigen, NP, rather than its analogs. daneshyari.comresearchgate.net This shift indicates that the immune system refines its response over time to target the specific threat more accurately. daneshyari.comresearchgate.net
Table 1: Summary of Immunological Specificity Findings for (4-hydroxy-3-nitrophenyl)acetyl (NP) and Analogs
| Feature | Description | Key Findings | Genetic Control |
|---|---|---|---|
| Antibody Specificity | Heterocliticity | Primary response antibodies bind analogs like NIP with higher affinity than NP. nih.govdaneshyari.comresearchgate.netresearchgate.net | Igh gene complex nih.gov |
| Affinity Maturation | Evolution of antibody binding | With time, antibodies lose heterocliticity and become more specific to NP. daneshyari.comresearchgate.net | Somatic hypermutation |
| Contact Sensitivity | T-cell mediated skin reaction | NP-O-Su can induce cutaneous sensitivity that is transferable with T-cells. nih.gov | H-2 and Igh-linked genes nih.gov |
Role in Microbial and Plant Biochemical Pathways
Microorganisms have developed various enzymatic pathways to detoxify and metabolize nitroaromatic compounds, including nitrated phenylacetamides. A common strategy is conjugation, where the compound is linked to a more water-soluble molecule, facilitating its removal and reducing its bioactivity.
Studies involving analogs such as N-(2-hydroxy-5-nitrophenyl) acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide have shown that bacteria and fungi employ glucosylation as a primary detoxification method. nih.gov When incubated with microorganisms like the soil bacteria Pseudomonas laurentiana and Arthrobacter MPI763, or the yeasts Papiliotrema baii and Pantoea ananatis, these compounds are converted into their corresponding glucoside derivatives. nih.gov In the case of Pantoea ananatis, a further modification occurs, producing a glucoside succinic acid ester. nih.gov
Another conjugation pathway observed is sulfation. The fungus Actinomucor elegans synthesizes 2-acetamido-4-nitrophenyl sulfate when exposed to a related acetamide. nih.gov These conjugation reactions represent efficient methods for microorganisms to neutralize potentially bioactive or toxic molecules in their environment. nih.gov
Table 2: Microbial Conjugation of Nitrated Phenylacetamide Analogs
| Microorganism | Compound | Detoxification Product |
|---|---|---|
| Pseudomonas laurentiana | N-(2-hydroxy-5-nitrophenyl) acetamide | Glucoside derivative nih.gov |
| Arthrobacter MPI763 | N-(2-hydroxy-5-nitrophenyl) acetamide | Glucoside derivative nih.gov |
| Papiliotrema baii | N-(2-hydroxy-5-nitrophenyl) acetamide | Glucoside derivative nih.gov |
| Pantoea ananatis | N-(2-hydroxy-5-nitrophenyl) acetamide | Glucoside derivative and glucoside succinic acid ester nih.gov |
| Actinomucor elegans | N-(2-hydroxy-5-nitrophenyl) acetamide | 2-acetamido-4-nitrophenyl sulfate nih.gov |
While direct research on the effect of this compound on phytohormone signaling is limited, the presence of the nitrate group in its structure is significant. Nitrate is not only a crucial nutrient for plants but also a key signaling molecule that directly influences and interacts with phytohormone pathways, including those of auxin, cytokinin, and abscisic acid. nih.govnih.gov Plant hormonal balance and signaling networks are transcriptionally regulated by nitrate availability, which in turn shapes plant growth and development. nih.govnih.govgreenskybio.com
Nitrate signaling can affect the biosynthesis, transport, and perception of hormones. nih.gov For example, nitrate levels have been shown to regulate the expression of genes involved in auxin signaling. frontiersin.org Given this well-established crosstalk, it is plausible that nitrated compounds like this compound, upon uptake or degradation by plants, could release nitrogenous components that perturb or modulate these sensitive signaling cascades. Low-nitrate conditions have been shown to promote early flowering in some plants, indicating the profound effect of nitrogen status on developmental timing, which is governed by hormones. mdpi.com The bioactivity of related nitrated acetamides in plants has been demonstrated by their ability to alter gene expression profiles, further suggesting an interaction with internal signaling networks. nih.gov
Alterations in Gene Expression Profiles Elicited by Related Nitrated Acetamides
Nitrated acetamides and related nitroaromatic compounds are known to elicit significant changes in gene expression in both microbes and plants. These alterations are often part of the organism's response to metabolize the compound or to cope with the stress it may induce.
In the plant Arabidopsis thaliana, exposure to 1 mM of the bioactive analog N-(2-hydroxy-5-nitrophenyl) acetamide was found to cause distinct alterations in its gene expression profile. nih.gov Notably, the most responsive upregulated gene was TPS04, a pathogen-inducible terpene synthase, suggesting an activation of defense or stress-related pathways. nih.gov The bioactivity of this compound was shown to be effectively nullified by glucosylation, linking the detoxification process directly to the cessation of its effects on gene expression. nih.gov
In bacteria, exposure to nitrophenols often induces the expression of specific catabolic genes required for their degradation. For example, in Rhodococcus opacus, the presence of p-Nitrophenol (4-NP) induces the transcription of the npc operon, which includes the genes npcB, npcA, and npcC. nih.gov These genes encode the enzymes necessary for the breakdown of 4-NP, demonstrating a clear regulatory response at the genetic level to the presence of the chemical. nih.gov The regulation of genes involved in nitrate assimilation and reduction, such as the nas and nap gene clusters in various bacteria, is also well-documented and responds to the presence of nitrate and nitrite, which can be released from the degradation of nitrated organic compounds. nih.govnih.gov
Table 3: Examples of Gene Expression Alterations by Nitrated Compounds
| Compound | Organism | Affected Gene(s)/Operon | Observed Effect |
|---|---|---|---|
| N-(2-hydroxy-5-nitrophenyl) acetamide | Arabidopsis thaliana | TPS04 (terpene synthase) | Upregulation nih.gov |
| p-Nitrophenol (4-NP) | Rhodococcus opacus | npc operon (npcB, npcA, npcC) | Transcriptional induction nih.gov |
| Nitrite | Rhodobacter sphaeroides | napA (part of nap operon) | Weak induction nih.gov |
Computational Chemistry and Molecular Modeling Studies of N 4 Hydroxy 3 Nitrophenyl Acetamide
Quantum Mechanical Calculations (e.g., Density Functional Theory)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, DFT can determine optimized geometry, vibrational frequencies, and electronic characteristics with high accuracy.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying molecular functional groups. DFT calculations can predict the vibrational wavenumbers and intensities, which aids in the assignment of experimental spectral bands. While a dedicated experimental vibrational analysis for N-(4-Hydroxy-3-nitrophenyl)acetamide is not extensively published, predictions can be made based on DFT studies of analogous molecules.
The calculations would typically be performed using a method like B3LYP with a basis set such as 6-311++G(d,p). The predicted wavenumbers for key functional groups are expected to be in the following regions:
O-H Stretching: The phenolic hydroxyl group (O-H) stretch is anticipated as a broad band, typically in the 3200-3600 cm⁻¹ range, influenced by hydrogen bonding.
N-H Stretching: The amide N-H stretching vibration is expected to appear as a sharp band around 3300-3500 cm⁻¹. Its precise location can indicate the extent of inter- or intramolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.
C=O Stretching: The amide I band, primarily corresponding to the C=O stretching vibration, is one of the most intense peaks in the IR spectrum, expected in the 1650-1680 cm⁻¹ region.
NO₂ Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) typically found between 1500-1580 cm⁻¹ and a symmetric stretch (νs) between 1340-1380 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond in the amide linkage is expected in the 1300-1400 cm⁻¹ range.
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3200 - 3600 | Medium-Strong, Broad |
| N-H Stretch | Amide -NH | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Weak-Medium |
| C=O Stretch (Amide I) | -C=O | 1650 - 1680 | Very Strong |
| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1580 | Strong |
| Symmetric NO₂ Stretch | -NO₂ | 1340 - 1380 | Strong |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and electronic transitions. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich hydroxyphenyl ring and the amide nitrogen, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer. The calculated energy gap provides insights into the molecule's potential as an electron donor or acceptor in chemical reactions. Global chemical reactivity descriptors, such as chemical hardness and softness, can also be derived from the HOMO-LUMO energies, providing further information on the molecule's stability. researchgate.net
While computational methods can predict the lowest energy conformation of a molecule in a vacuum, X-ray crystallography provides precise data on its structure in the solid state. For this compound, crystal structure data reveals that the molecule is not perfectly planar. nih.gov The deviation from planarity is described by the torsion angles between the substituents and the phenyl ring.
Studies have shown that the acetamido group and the nitro group are twisted out of the plane of the phenyl ring. nih.gov This twisting is a result of steric hindrance and electronic effects between the adjacent functional groups. The specific torsion angles determined from crystallographic data highlight this non-planar conformation. In contrast, its isomer, N-(4-hydroxy-2-nitrophenyl)acetamide, is reported to be considerably more planar. nih.govresearchgate.net
| Parameter | Description | Reported Value (degrees) |
|---|---|---|
| Acetamido Group Twist | Torsion angle of the acetamido group relative to the phenyl plane. | 9.0 (2) |
| Nitro Group Twist | Torsion angle of the nitro group relative to the phenyl plane. | 11.8 (2) |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijnrd.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a protein target.
Since this compound is a metabolite of paracetamol, relevant protein targets would include those associated with paracetamol's mechanism of action and metabolism, such as cyclooxygenase (COX) enzymes. ijnrd.orgunair.ac.id A docking study would involve preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores possible binding poses within the protein's active site. These poses are then scored based on a function that estimates the binding affinity, often reported in kcal/mol. unair.ac.id
A hypothetical docking of this compound into the active site of a COX enzyme would reveal specific ligand-protein interactions. The binding site of these enzymes contains key amino acid residues that can form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand.
Based on the structure of this compound, the following interactions would be anticipated:
Hydrogen Bonds: The phenolic hydroxyl (-OH) group and the amide (-NH) group are potent hydrogen bond donors. The carbonyl oxygen (C=O) and the oxygens of the nitro group (-NO₂) can act as hydrogen bond acceptors. These interactions are critical for anchoring the ligand within the active site.
Hydrophobic Interactions: The phenyl ring can form hydrophobic and π-alkyl interactions with nonpolar residues in the binding pocket.
Pi-Stacking: The aromatic ring can also engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine.
Analysis of the docked complex would characterize the binding site, identifying the specific amino acid residues involved and the geometry of the interactions. This information is crucial for understanding the molecular basis of the compound's activity and for designing more potent derivatives. Docking studies on paracetamol and its other metabolites, such as N-acetyl-p-benzoquinone imine (NAPQI), have identified key interactions with proteins like succinate (B1194679) dehydrogenase, providing a framework for how its nitrated derivatives might also bind. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. researchgate.net
To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., anti-inflammatory or analgesic potency) is required. For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity. nih.gov QSAR studies on other paracetamol derivatives have been conducted to understand the structural requirements for their activity. ijpsnonline.comacs.org A similar approach for derivatives of this compound would involve synthesizing or computationally designing analogs with modifications at the phenyl ring, the acetamido group, or the hydroxyl group. The resulting QSAR model could predict which modifications would enhance the desired biological activity, streamlining the discovery of more effective compounds.
Development and Application of Advanced Analytical Methodologies for N 4 Hydroxy 3 Nitrophenyl Acetamide
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation, identification, and quantification of N-(4-Hydroxy-3-nitrophenyl)acetamide. Its high resolving power makes it indispensable for analyzing the compound in complex matrices.
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for the analysis of this compound. sielc.comsielc.com This method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.comsielc.com
While specific validation data for this compound is not extensively documented in publicly available literature, the validation of an HPLC method would typically adhere to the International Council for Harmonisation (ICH) guidelines. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
To illustrate the typical validation parameters for a closely related compound, a validated HPLC method for the determination of N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is presented in the table below. This data serves as a reference for the expected performance of a validated HPLC method for this compound.
| Validation Parameter | Result |
| Linearity Range | 10-50 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 99.95% to 100.37% |
| Precision (Intra-day %RSD) | 0.13% to 0.96% |
| Precision (Inter-day %RSD) | 0.11% to 0.63% |
| Limit of Detection (LOD) | 0.017 µg/mL |
| Data for N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. The established HPLC method for this compound is scalable and suitable for UPLC applications by utilizing columns with smaller particle sizes, such as 3 µm. sielc.comsielc.com This transition to UPLC would lead to narrower peaks, increased sensitivity, and a reduction in solvent consumption, making it a more efficient and environmentally friendly analytical approach.
The enhanced resolution of UPLC is particularly beneficial for the separation of this compound from its isomers, such as N-(4-hydroxy-2-nitrophenyl)acetamide, and other related impurities. nih.gov
Spectrophotometric Methodologies
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound, provided that the sample matrix is not overly complex. These methods are based on the principle that the compound absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.
The validation of such a method would encompass the evaluation of linearity, accuracy, and precision, similar to chromatographic methods. The following table provides an example of validation parameters for a UV spectrophotometric method developed for a different pharmaceutical compound, showcasing the expected performance characteristics.
| Validation Parameter | Result |
| Linearity Range | 1.0 - 28.8 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Accuracy (% Recovery) | 98.94% - 101.01% |
| Precision (%RSD) | < 3.5% |
| Limit of Detection (LOD) | 0.26 µg/mL |
| Data for a spectrophotometric method for Roxithromycin |
The development of a spectrophotometric method could also involve derivatization to enhance sensitivity and selectivity. For instance, a reaction with a chromogenic agent could shift the absorbance to a longer wavelength, minimizing interference from excipients. researchgate.netjmbfs.org
Structure Activity Relationship Sar Studies and Derivative Design for N 4 Hydroxy 3 Nitrophenyl Acetamide
Rational Design and Synthesis of Novel Derivatives
The rational design of novel derivatives of N-(4-Hydroxy-3-nitrophenyl)acetamide is a strategic process that leverages an understanding of the molecule's interaction with biological targets to design new compounds with improved properties. This process often begins with the parent molecule as a scaffold, followed by systematic modifications of its functional groups.
The synthesis of this compound itself is a well-established chemical process. It is typically synthesized through the nitration of N-(4-hydroxyphenyl)acetamide (paracetamol). This reaction yields two primary isomers: this compound and N-(4-hydroxy-2-nitrophenyl)acetamide. The separation and purification of these isomers are crucial for evaluating their distinct biological profiles.
Building upon this foundational synthesis, the rational design of new derivatives can explore several avenues:
Modification of the Acetamido Group: The acetyl group can be replaced with other acyl groups of varying chain lengths, branching, or aromaticity to probe the steric and electronic requirements of the binding pocket.
Alteration of the Phenolic Hydroxyl Group: The hydroxyl group is a key hydrogen bond donor and can be esterified or etherified to modify the compound's lipophilicity and pharmacokinetic properties.
Substitution on the Phenyl Ring: Additional substituents can be introduced onto the aromatic ring to explore their effects on the molecule's electronic properties and potential for new interactions with the target.
A common synthetic strategy for creating novel derivatives involves the acylation of substituted 4-amino-2-nitrophenols. For instance, reacting 4-amino-2-nitrophenol with various acid chlorides or anhydrides can yield a library of N-(4-hydroxy-3-nitrophenyl)acylamides with diverse side chains.
Table 1: Examples of Rationally Designed Derivatives and Synthetic Strategies
| Derivative Class | Rationale for Design | General Synthetic Approach |
| N-Acyl Analogs | To investigate the influence of the acyl group's size and lipophilicity on activity. | Acylation of 4-amino-2-nitrophenol with different acylating agents (e.g., propionyl chloride, benzoyl chloride). |
| O-Alkyl/Aryl Ethers | To modulate hydrophilicity and hydrogen bonding capacity of the phenolic group. | Williamson ether synthesis using this compound and an appropriate alkyl or aryl halide. |
| Ring-Substituted Analogs | To explore the electronic and steric effects of additional substituents on the phenyl ring. | Multi-step synthesis starting from appropriately substituted aniline precursors. |
Impact of Substituent Modifications on Biological Activities and Reactivity
The biological activity and chemical reactivity of this compound derivatives are profoundly influenced by the nature and position of substituents on the phenylacetamide scaffold. The interplay between the hydroxyl, nitro, and acetamido groups, as well as any additional modifications, dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.
The positions of the nitro and hydroxyl groups are particularly critical. For instance, studies on nitrated and hydroxylated phenylacetamides have demonstrated that the relative positions of these groups can significantly alter the compound's biological effects. The nitro group, being a strong electron-withdrawing group, can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.
Research on various substituted phenylacetamides has provided insights into general SAR trends:
Lipophilicity: In some series of phenylacetamide derivatives, an increase in the lipophilicity of certain parts of the molecule has been correlated with enhanced biological activity, such as sodium channel blockade.
Hydrogen Bonding: The hydroxyl and acetamido groups are key sites for hydrogen bonding. Modifications that alter the ability of these groups to act as hydrogen bond donors or acceptors can have a significant impact on target binding.
Table 2: Influence of Substituent Modifications on Biological Activities in Phenylacetamide Analogs
| Substituent Modification | Position | Observed Impact on Biological Activity | Reference Compound Class |
| Introduction of a Nitro Group | Ortho to N-phenyl | Potent antitubercular activity | 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides |
| Introduction of a Nitro Group | Meta to N-phenyl | Low antitubercular activity | 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides |
| Increasing Lipophilicity of Amine | Side Chain | Increased sodium channel blockade | N-phenylbenzeneacetamides |
Pharmacophore Elucidation for Targeted Interactions
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound and its derivatives, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.
The key pharmacophoric features of the this compound scaffold are likely to be:
A Hydrogen Bond Donor: The phenolic hydroxyl group.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamido group and the oxygen atoms of the nitro group.
An Aromatic Ring: The phenyl ring.
A Hydrogen Bond Donor: The N-H of the acetamido group.
The spatial arrangement of these features is critical for effective binding to a biological target. 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies can further refine these models by correlating the 3D properties of a set of molecules with their biological activities. This allows for the generation of a predictive model that can be used to design new compounds with enhanced potency. While specific pharmacophore models for this compound are not extensively published, general principles of pharmacophore modeling can be applied to hypothesize the key interactions.
Table 3: Putative Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Functional Group | Potential Role in Target Interaction |
| Hydrogen Bond Donor (HBD) | Phenolic -OH | Interaction with hydrogen bond acceptor residues in the target's active site. |
| Hydrogen Bond Acceptor (HBA) | Acetamido C=O | Interaction with hydrogen bond donor residues in the target's active site. |
| Hydrogen Bond Acceptor (HBA) | Nitro -NO2 | Potential for strong electrostatic and hydrogen bonding interactions. |
| Aromatic Ring (AR) | Phenyl Ring | π-π stacking or hydrophobic interactions with aromatic residues in the active site. |
| Hydrogen Bond Donor (HBD) | Acetamido N-H | Interaction with hydrogen bond acceptor residues in the target's active site. |
Comparative Analysis with Structurally Similar Nitrated and Hydroxylated Phenylacetamides
A comparative analysis of this compound with its structural isomers and other related nitrated and hydroxylated phenylacetamides provides valuable insights into the SAR. A key comparator is its isomer, N-(4-hydroxy-2-nitrophenyl)acetamide.
Structural studies have revealed significant differences between these two isomers. N-(4-hydroxy-2-nitrophenyl)acetamide is more planar in the solid state compared to the 3-nitro isomer. nih.gov In the 3-nitro isomer, the acetamido group and the nitro group are twisted out of the plane of the phenyl ring by approximately 9.0° and 11.8°, respectively. nih.gov This difference in planarity can affect how the molecules pack in a crystal lattice and how they fit into a biological receptor's binding site.
Furthermore, their hydrogen bonding patterns differ. In the 2-nitro isomer, the N-H group forms an intramolecular hydrogen bond with an oxygen atom of the adjacent nitro group, while the hydroxyl group forms an intermolecular hydrogen bond. In contrast, the N-H group of the 3-nitro isomer participates in an intermolecular hydrogen bond with the acetamido oxygen of a neighboring molecule. nih.gov These distinct intermolecular interactions can influence their physical properties and biological activities.
When comparing with the parent compound, N-(4-hydroxyphenyl)acetamide (paracetamol), the addition of the nitro group introduces a strong electron-withdrawing character and increases the potential for hydrogen bonding and electrostatic interactions. This modification is expected to significantly alter the molecule's pharmacological and toxicological profile.
Table 4: Structural and Bonding Comparison of this compound and its 2-Nitro Isomer
| Property | This compound | N-(4-hydroxy-2-nitrophenyl)acetamide |
| Molecular Planarity | Less planar; acetamido and nitro groups are twisted out of the phenyl plane. nih.gov | More planar. nih.gov |
| N-H Hydrogen Bonding | Intermolecular, with the acetamido oxygen of an adjacent molecule. nih.gov | Intramolecular, with an oxygen of the adjacent nitro group. |
| O-H Hydrogen Bonding | Intermolecular. | Intermolecular. |
This comparative analysis underscores the principle that even subtle changes in the substitution pattern of a molecule can lead to significant differences in its three-dimensional structure, intermolecular interactions, and, consequently, its biological activity.
Q & A
Q. Table 1: Synthetic Approaches and Conditions
How can researchers resolve contradictions in reported reaction pathways leading to nitro positional isomers of N-(4-hydroxyphenyl)acetamide?
Methodological Answer:
Contradictions in isomer formation (e.g., absence of 2-nitro isomer in certain reactions) can be addressed by:
- Reaction Condition Optimization : Adjusting pH, temperature, and reactant ratios to favor specific intermediates. For example, peroxynitrite/CO₂ systems predominantly yield the 3-nitro isomer due to electrophilic substitution patterns .
- Byproduct Analysis : Using HPLC (e.g., 10 µL injection volume, acetonitrile/water mobile phase) to detect trace isomers or side products .
- Computational Modeling : Simulating nitro-group orientation during electrophilic attack to predict regioselectivity .
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Structural validation requires a combination of techniques:
- X-ray Crystallography : Resolves hydrogen-bonding networks and nitro-group orientation (e.g., CCDC 2153454 for 3-nitro isomer) .
- Spectroscopy :
- NMR : Confirms aromatic proton environments and acetamide group integration.
- IR : Validates nitro (NO₂) and hydroxyl (OH) functional groups.
- Chromatography : HPLC with UV detection (λmax ~255 nm) assesses purity and identifies contaminants .
Q. Table 2: Key Crystallographic Data
| Parameter | Value (3-nitro isomer) | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Hydrogen Bonds | O–H···O, N–H···O | |
| CCDC Deposition | 2153454 |
How do hydrogen-bonding networks differ between 2-nitro and 3-nitro isomers, and what implications do these differences have?
Methodological Answer:
- Structural Differences :
- Biological Implications :
What strategies are recommended for optimizing purity assessment of this compound in complex mixtures?
Methodological Answer:
- Chromatographic Methods :
- Recrystallization Optimization : Test solvents (water, methanol, ethanol) to maximize yield and purity. Monitor via melting point (155–162°C) .
What role does this compound play in oxidative biotransformation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
